
1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine is a complex organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-7-methoxyacridine followed by phenoxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and phenoxylation processes, utilizing advanced reactors and continuous flow systems to maintain consistency and efficiency. The use of automated systems helps in monitoring reaction parameters and optimizing production rates.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and nitro positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted acridines with varied functional groups.
Aplicaciones Científicas De Investigación
1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to inhibition of DNA replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA unwinding and replication, thereby exhibiting potential anticancer activity.
Comparación Con Compuestos Similares
Acridine Orange: A well-known DNA intercalator used in fluorescence microscopy.
Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase II.
Quinacrine: Used as an antimalarial drug and also exhibits DNA intercalation properties.
Uniqueness: 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine stands out due to its specific substituents, which may enhance its binding affinity to DNA and its overall biological activity. The presence of the chloro, methoxy, and nitro groups can influence its chemical reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Propiedades
Número CAS |
134039-84-2 |
|---|---|
Fórmula molecular |
C20H13ClN2O4 |
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
1-chloro-7-methoxy-4-nitro-9-phenoxyacridine |
InChI |
InChI=1S/C20H13ClN2O4/c1-26-13-7-9-16-14(11-13)20(27-12-5-3-2-4-6-12)18-15(21)8-10-17(23(24)25)19(18)22-16/h2-11H,1H3 |
Clave InChI |
VNBOHVYRKJDEPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=CC(=C3N=C2C=C1)[N+](=O)[O-])Cl)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


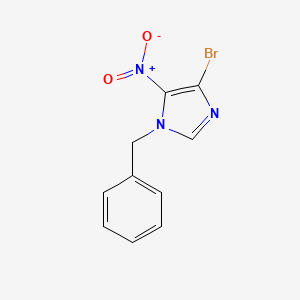
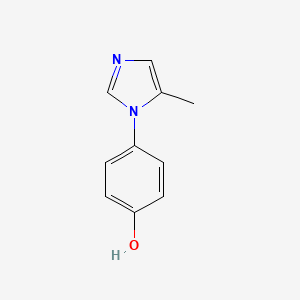
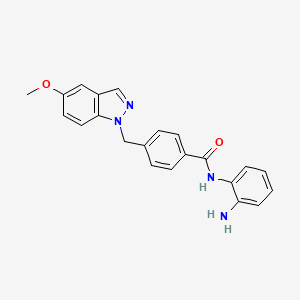
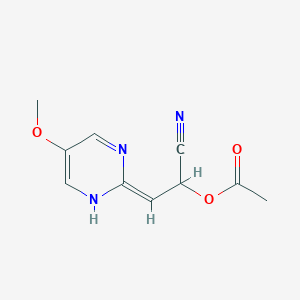
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile](/img/structure/B12928786.png)
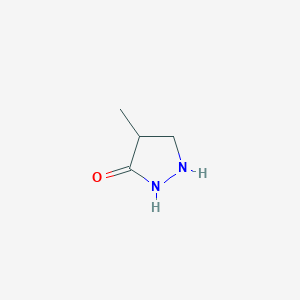
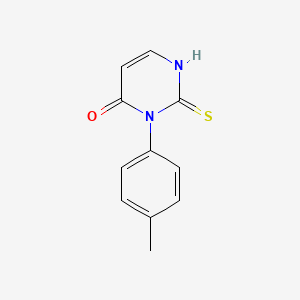
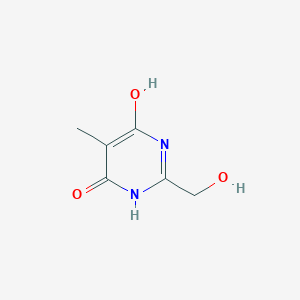
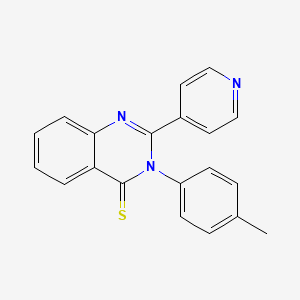
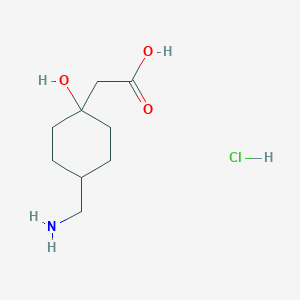
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)


![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)
